5-(3-Chlorobenzyl)-1H-imidazole

CYP11B2 Enzyme Inhibition Aldosterone Synthase

Generic imidazoles lack defined substitution patterns, causing irreproducible binding data. 5-(3-Chlorobenzyl)-1H-imidazole (CAS 945407-59-0) solves this with a precisely positioned 3-chlorobenzyl group at the 5-position, delivering unique steric and electronic properties for CYP inhibitor SAR studies. • 98% purity minimizes purification artifacts in multi-step syntheses • Distinct from 1-substituted isomers, enabling selective pharmacophore mapping • Reliable building block for scalable process development. Bulk quantities available.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B8246793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorobenzyl)-1H-imidazole
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2=CN=CN2
InChIInChI=1S/C10H9ClN2/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2,(H,12,13)
InChIKeyNBXLCDCXWGIOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorobenzyl)-1H-imidazole Product Overview


5-(3-Chlorobenzyl)-1H-imidazole (CAS: 945407-59-0) is a halogenated imidazole derivative with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It features a 3-chlorobenzyl substituent at the 5-position of the imidazole ring . This structural motif is of interest in medicinal chemistry as a building block for the synthesis of bioactive molecules, including those targeting cytochrome P450 enzymes, due to the electron-withdrawing nature of the chlorine atom which can modulate binding affinity and metabolic stability .

5-(3-Chlorobenzyl)-1H-imidazole vs. Generic Imidazoles


Substituting 5-(3-Chlorobenzyl)-1H-imidazole with a non-halogenated or differently substituted imidazole can drastically alter target engagement and synthetic outcomes. The specific 3-chlorobenzyl group at the 5-position imparts unique steric and electronic properties that influence molecular recognition, as demonstrated by the distinct enzyme inhibition profiles of closely related 1-(3-chlorobenzyl)-1H-imidazole compared to other benzyl imidazoles [1]. Generic imidazoles lack this substitution pattern, resulting in different binding kinetics, off-target profiles, and downstream functional effects, which is critical for reproducible research and process development [2].

Evidence-Based Differentiation of 5-(3-Chlorobenzyl)-1H-imidazole


Positional Isomerism and CYP11B2 Inhibition

The position of the 3-chlorobenzyl substituent on the imidazole ring dictates enzyme inhibition potency and selectivity. The close analog 1-(3-chlorobenzyl)-1H-imidazole exhibits measurable CYP11B2 inhibitory activity (IC50 = 0.457 µM) and CYP11B1 inhibitory activity (IC50 = 0.151 µM) [1]. While direct data for 5-(3-chlorobenzyl)-1H-imidazole is not available, the difference in substitution (5- vs 1-position) is expected to alter the binding mode within the enzyme active site based on established structure-activity relationships for imidazole-based CYP inhibitors [2]. This makes 5-(3-chlorobenzyl)-1H-imidazole a distinct chemical probe for studying positional isomerism effects on CYP enzyme selectivity.

CYP11B2 Enzyme Inhibition Aldosterone Synthase

Chlorine Electronic Effects on Binding Affinity

The meta-chloro substituent on the benzyl ring acts as an electron-withdrawing group, which can enhance the compound's ability to engage in π-π stacking interactions and hydrogen bonding with biological targets . In the context of CYP11B2 inhibition, a chloro-substituted imidazole derivative (compound 8b) demonstrated a 5-fold selectivity for CYP11B2 (IC50 = 4 nM) over CYP11B1 (IC50 = 20 nM) [1]. This suggests that the presence and position of the chlorine atom in 5-(3-chlorobenzyl)-1H-imidazole is a key determinant of binding affinity and selectivity, differentiating it from non-halogenated benzyl imidazole analogs.

SAR Electron-Withdrawing Group Binding Affinity

Purity and Quality Control for Reproducibility

Commercially available 5-(3-chlorobenzyl)-1H-imidazole is consistently reported with a purity of 97% to 98% by multiple reputable vendors . This high level of purity is essential for ensuring reproducible results in sensitive biological assays and for preventing side reactions in multi-step synthetic sequences. In comparison, lower purity grades or crudely synthesized in-house batches of similar imidazole derivatives can introduce variability that compromises data integrity.

Purity Quality Control Reproducibility

5-(3-Chlorobenzyl)-1H-imidazole Application Scenarios


CYP Enzyme Inhibitor Probe Design

Use 5-(3-chlorobenzyl)-1H-imidazole as a core scaffold to synthesize novel, selective inhibitors of CYP11B2 or other cytochrome P450 enzymes. Its 5-substituted 3-chlorobenzyl group provides a distinct steric and electronic profile compared to 1-substituted analogs, enabling exploration of novel binding modes and selectivity profiles based on established SAR for imidazole-based CYP inhibitors [1].

Structure-Activity Relationship Studies

Employ this compound as a reference standard in SAR studies to isolate the effect of the 3-chlorobenzyl group and its position on the imidazole ring. Comparing its biological activity against the 1-(3-chlorobenzyl) isomer [2] and non-halogenated benzyl imidazoles allows for precise mapping of pharmacophore requirements for target engagement.

Building Block for Complex Heterocycles

Utilize the high-purity (97-98%) 5-(3-chlorobenzyl)-1H-imidazole as a reliable building block in multi-step syntheses of more complex molecules, including potential pharmaceuticals and agrochemicals. The defined purity minimizes purification challenges and improves overall yield in convergent synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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